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Compound of Interest

Compound Name: 4-Isopropylcyclohexanamine

Cat. No.: B1330847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive

molecules utilizing 4-isopropylcyclohexanamine and its derivatives. The primary focus of this

guide is the synthesis of the potent and selective Lysine-Specific Demethylase 1 (LSD1)

inhibitor, GSK2879552, which stands as a prominent example of the application of this

chemical scaffold in medicinal chemistry.

Introduction
4-Isopropylcyclohexanamine is a valuable building block in organic synthesis, offering a

lipophilic and three-dimensional cyclohexyl moiety. While its direct incorporation into a wide

range of bioactive molecules is not extensively documented, its derivatives, particularly

cyclopropylamines bearing a similar substitution pattern, are crucial for the development of

potent enzyme inhibitors. This document will detail the synthetic utility of this structural motif in

the context of drug discovery, with a specific emphasis on the development of GSK2879552, a

clinical-stage therapeutic candidate.

Application: Synthesis of the LSD1 Inhibitor
GSK2879552
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GSK2879552 is an irreversible inhibitor of LSD1, an enzyme implicated in the pathogenesis of

various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).

The chemical structure of GSK2879552 features a key pharmacophore derived from a

substituted cyclopropylamine, which is structurally related to 4-isopropylcyclohexanamine.

The synthesis of a key intermediate for GSK2879552 involves a critical reductive amination

step between a chiral amine and a functionalized aldehyde.

Biological Activity of GSK2879552
GSK2879552 exhibits potent anti-proliferative activity against a range of cancer cell lines.

Below is a summary of its in vitro and in vivo efficacy.

Cell Line Cancer Type IC50 (nM) Reference

Small Cell Lung

Carcinoma (average)

Small Cell Lung

Cancer
24 [1]

Acute Myeloid

Leukemia (average)

Acute Myeloid

Leukemia
137 ± 30 [2]

THP-1
Acute Myeloid

Leukemia
23 ± 4 (EC50) [2]

MOLM-13
Acute Myeloid

Leukemia
44 ± 4 (EC50) [2]

Animal Model Cancer Type
Dosage &
Administration

Tumor Growth
Inhibition (TGI)

Reference

NCI-H526

Xenograft

Small Cell Lung

Cancer

1.5 mg/kg, p.o.

daily
57% [1]

NCI-H1417

Xenograft

Small Cell Lung

Cancer

1.5 mg/kg, p.o.

daily
83% [1]

NCI-H510

Xenograft

Small Cell Lung

Cancer

1.5 mg/kg, p.o.

daily
38% [1]

NCI-H69

Xenograft

Small Cell Lung

Cancer

1.5 mg/kg, p.o.

daily
49% [1]
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Experimental Protocols
The synthesis of GSK2879552 can be approached via both chemical and enzymatic methods

for the key reductive amination step.

Protocol 1: Chemical Synthesis of Key Intermediate via
Reductive Amination
This protocol outlines a general procedure for the reductive amination between an aldehyde

and a chiral cyclopropylamine, a crucial step in the synthesis of a GSK2879552 precursor.

Materials:

4-((4-isopropylcyclohexyl)methoxy)benzaldehyde (1.0 equiv)

(1R,2S)-2-phenylcyclopropan-1-amine (1.1 equiv)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

Dichloroethane (DCE) or Tetrahydrofuran (THF)

Acetic acid (catalytic amount)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Procedure:

To a stirred solution of 4-((4-isopropylcyclohexyl)methoxy)benzaldehyde in dichloroethane,

add (1R,2S)-2-phenylcyclopropan-1-amine and a catalytic amount of acetic acid.

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add sodium triacetoxyborohydride in one portion.

Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the

reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate

solution.

Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl

acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography to afford the desired secondary

amine intermediate.

Protocol 2: Enzymatic Synthesis of Key Intermediate via
Imine Reductase (IRED)
This protocol describes a more efficient and stereoselective enzymatic approach for the

synthesis of the key intermediate, which has been successfully scaled to kilogram quantities.[3]

Materials:

4-((4-isopropylcyclohexyl)methoxy)benzaldehyde (1.0 equiv)

rac-trans-2-phenylcyclopropan-1-amine (1.1 equiv)

Evolved Imine Reductase (IRED) enzyme (e.g., IR-46 M3 variant)

NADP⁺/NADPH cofactor

Glucose dehydrogenase (GDH) for cofactor regeneration

Glucose
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Potassium phosphate buffer (pH 7.0)

Dimethyl sulfoxide (DMSO) as a co-solvent

Ethyl acetate

Procedure:

In a buffered aqueous solution (e.g., potassium phosphate buffer), prepare a mixture of the

aldehyde, racemic amine, NADP⁺, and glucose.

Add the glucose dehydrogenase and the evolved imine reductase to the reaction mixture.

The use of a co-solvent like DMSO may be necessary to improve substrate solubility.

Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and pH.

Monitor the reaction for conversion and enantiomeric excess of the product by chiral high-

performance liquid chromatography (HPLC).

Upon completion, extract the product with an organic solvent such as ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

The resulting key intermediate is typically obtained in high yield, purity (>99%), and high

enantiomeric excess (>99.7%).[3]
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4-((4-isopropylcyclohexyl)methoxy)benzaldehyde
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(NaBH(OAc)₃)
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((1R,2S)-N-(4-((4-isopropylcyclohexyl)methoxy)benzyl)-2-phenylcyclopropan-1-amine)
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Caption: Comparison of chemical and enzymatic routes for the synthesis of a key GSK2879552

intermediate.
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Caption: Mechanism of action of GSK2879552 through the inhibition of the LSD1 signaling

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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